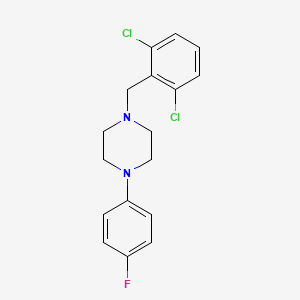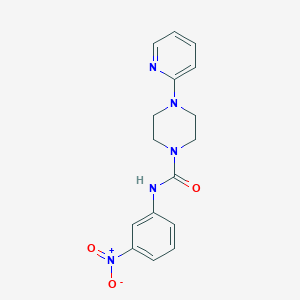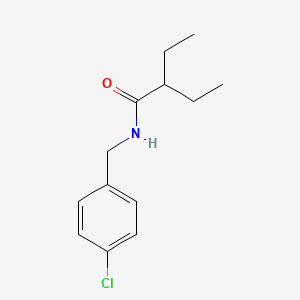
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea acts as a potent antioxidant, preventing oxidative stress and cellular damage caused by ROS and RNS. Additionally, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to regulate various signaling pathways involved in cellular proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects, including reducing inflammation, improving mitochondrial function, and regulating gene expression. N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been shown to protect against cellular damage caused by environmental toxins and radiation.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has several advantages for lab experiments, including its high purity levels, stability, and low toxicity. However, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea can be expensive to produce, and its effectiveness may vary depending on the experimental conditions and cell types used.
将来の方向性
There are several future directions for N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea research, including exploring its potential applications in neurodegenerative diseases, improving its bioavailability and delivery, and developing new derivatives with improved efficacy and specificity. Additionally, further studies are needed to determine the optimal dosage and treatment regimens for N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea in different disease models.
In conclusion, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea is a promising chemical compound that has shown potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable tool for investigating various diseases and developing new treatments.
合成法
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized through various methods, including the reaction of 3,4-dimethoxyaniline with thiocarbamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with morpholine and thiourea in the presence of a catalyst such as zinc chloride. These methods have been optimized to produce high yields of N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea with purity levels suitable for scientific research.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to protect against oxidative stress and improve cognitive function in animal models. In cardiovascular disease, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to reduce blood pressure and improve vascular function. In cancer research, N-(3,4-dimethoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit tumor growth and increase the effectiveness of chemotherapy drugs.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-11-4-3-10(9-12(11)18-2)14-13(20)15-16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNKMGGGRVZIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5872612.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5872613.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5872620.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5872624.png)
![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5872633.png)


![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)


![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)

